Structural Basis for Functional Differentiation: 2,5-Dimethyl vs. 4-Phenoxy Benzamide on the Same Sulfonylpiperidine Scaffold
The target compound bears a 2,5-dimethylbenzamide group on the N-((1-methylsulfonyl)piperidin-4-yl)methyl scaffold. A closely related analog in which this benzamide is replaced by a 4-phenoxybenzamide group (N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide) has been directly compared to sorafenib, the first-line systemic therapy for hepatocellular carcinoma, in a HepG2 cell viability assay [1]. The 4-phenoxybenzamide analog demonstrated superior anti-proliferative activity against HepG2 cells relative to sorafenib, with an IC50 of 8.42 μmol/L [1]. The 2,5-dimethylbenzamide substitution present in the target compound represents a distinct pharmacophore element, which, based on established benzamide SAR, is predicted to yield a different biological target profile compared to the 4-phenoxy analog. However, quantitative activity data for the target compound itself have not been identified in the public domain.
| Evidence Dimension | In vitro anti-proliferative activity (HepG2 cells) of a structurally related analog on the identical sulfonylpiperidine scaffold |
|---|---|
| Target Compound Data | No published quantitative biological data identified for the target compound 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. |
| Comparator Or Baseline | N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide (4-phenoxy analog) IC50 = 8.42 μmol/L; Sorafenib (positive control) IC50 not explicitly stated but higher than 8.42 μmol/L in the same assay. |
| Quantified Difference | Cannot be calculated for the target compound. The 4-phenoxy analog is 8.42 μM vs HepG2; sorafenib is less potent. |
| Conditions | HepG2 human hepatocellular carcinoma cell line; in vitro cell viability assay; 48 h incubation. |
Why This Matters
This demonstrates that the benzamide substitution on this scaffold is a critical activity determinant, which justifies procuring the specific 2,5-dimethyl variant rather than assuming interchangeability with the 4-phenoxy or unsubstituted benzamide congeners.
- [1] Liu, X.; et al. Synthesis and Anti-hepatoma Activities of N-(Piperidin-4-yl)benzamide Derivatives. Chin. J. Appl. Chem. 2016, 33 (6), 661-667. View Source
